molecular formula C11H18N4O2S2 B6471469 N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640815-62-7

N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6471469
CAS No.: 2640815-62-7
M. Wt: 302.4 g/mol
InChI Key: HJOIYZYOOURYHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2640815-62-7) is a chemical compound with the molecular formula C11H18N4O2S2 and a molecular weight of 302.42 g/mol . It is a synthetic hybrid molecule featuring a 1,2,4-thiadiazole heterocycle linked to a piperidine ring that is further modified with a cyclopropanesulfonamide group. The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, and similar heterocyclic compounds are known to exhibit a broad spectrum of pharmacological activities, including notable antibacterial and antifungal properties . This specific molecular architecture, which combines a sulfonamide moiety with a nitrogen-rich heterocyclic system, makes it a compound of significant interest for research in drug discovery and chemical biology. Potential applications include use as a key intermediate in organic synthesis, a building block for the development of novel bioactive molecules, or a tool compound for investigating biological targets such as bacterial enzymes . The compound has a predicted density of 1.43 g/cm³ and a predicted boiling point of 487.0 °C . It is offered with a guaranteed purity of 95% or higher and is intended for laboratory research purposes. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2S2/c1-8-12-11(18-13-8)15-6-2-3-9(7-15)14-19(16,17)10-4-5-10/h9-10,14H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOIYZYOOURYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCCC(C2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiadiazole Ring Formation

The 3-methyl-1,2,4-thiadiazol-5-yl group is synthesized via cyclization of methyl thioamide with chlorocyanogen (ClCN). Methyl thioamide, prepared from methylamine and carbon disulfide, reacts with ClCN under basic conditions (triethylamine, 0–5°C) to yield 5-chloro-3-methyl-1,2,4-thiadiazole.

Reaction Conditions :

  • Methyl thioamide (1.0 equiv), ClCN (1.2 equiv), Et₃N (2.0 equiv), THF, 0°C, 12 h.

  • Yield : 68–75% after column purification (SiO₂, hexane/EtOAc 4:1).

Piperidine Functionalization

Piperidin-3-amine is protected as its Boc derivative to prevent undesired side reactions during thiadiazole coupling:

Procedure :

  • Piperidin-3-amine (1.0 equiv) is dissolved in dichloromethane (DCM).

  • Boc anhydride (1.5 equiv), DMAP (0.1 equiv), and Et₃N (2.0 equiv) are added at 0°C under nitrogen.

  • Stir at room temperature for 4 h.

  • Workup yields tert-butyl piperidin-3-ylcarbamate (65–70% yield).

Nucleophilic Substitution

The Boc-protected piperidine undergoes nucleophilic substitution with 5-chloro-3-methyl-1,2,4-thiadiazole:

Optimized Conditions :

  • 5-Chloro-3-methyl-1,2,4-thiadiazole (1.2 equiv), Boc-piperidin-3-amine (1.0 equiv), K₂CO₃ (2.0 equiv), DMF, 80°C, 24 h.

  • Deprotection : TFA/DCM (1:1, v/v), 2 h, room temperature.

  • Final Product : 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-amine (58% overall yield).

Synthesis of Cyclopropanesulfonyl Chloride

Sulfonic Acid Formation

Cyclopropanesulfonic acid is prepared via Grignard reaction:

  • Cyclopropylmagnesium bromide (1.0 equiv) is treated with SO₂ gas in THF at −10°C.

  • Quenching with HCl yields cyclopropanesulfonic acid (82% purity, requires further purification).

Chlorination to Sulfonyl Chloride

The sulfonic acid is converted to the sulfonyl chloride using PCl₅ :

  • Cyclopropanesulfonic acid (1.0 equiv), PCl₅ (2.5 equiv), reflux, 6 h.

  • Distillation under reduced pressure affords cyclopropanesulfonyl chloride (74% yield).

Sulfonamide Coupling

The final step involves reacting 1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-amine with cyclopropanesulfonyl chloride:

Procedure :

  • 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-amine (1.0 equiv) is dissolved in DCM.

  • Cyclopropanesulfonyl chloride (1.2 equiv) and Et₃N (2.0 equiv) are added dropwise at 0°C.

  • Stir at room temperature for 12 h.

  • Workup includes washing with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification via silica gel chromatography (EtOAc/MeOH 9:1) yields the target compound (63% yield).

Analytical Characterization

1H NMR (400 MHz, DMSO-d6) :

  • δ 1.02–1.20 (m, 4H, cyclopropane CH₂),

  • δ 2.40 (s, 3H, thiadiazole CH₃),

  • δ 2.90–3.10 (m, 1H, piperidine CH),

  • δ 3.50–3.80 (m, 4H, piperidine CH₂),

  • δ 7.20 (br s, 1H, NH).

HRMS (ESI+) :

  • Calculated for C₁₂H₁₈N₄O₂S₂ [M+H]+: 330.0821.

  • Found: 330.0818.

Yield Optimization and Challenges

Thiadiazole-Piperidine Coupling

  • Challenge : Low reactivity of 5-chloro-3-methyl-1,2,4-thiadiazole.

  • Solution : Switching solvent from THF to DMF increased yield from 45% to 58%.

Sulfonamide Purity

  • Issue : Residual sulfonic acid in cyclopropanesulfonyl chloride.

  • Fix : Additional distillation at 80°C under vacuum improved purity to >95%.

Alternative Synthetic Routes

Direct Sulfonylation of Piperidine

An alternative approach involves pre-forming the sulfonamide on piperidine before introducing the thiadiazole:

  • Piperidin-3-amine is reacted with cyclopropanesulfonyl chloride (1.1 equiv) in DCM/Et₃N.

  • The resulting N-(piperidin-3-yl)cyclopropanesulfonamide is coupled with 5-bromo-3-methyl-1,2,4-thiadiazole via Buchwald-Hartwig amination.

  • Yield : 51% (lower due to steric hindrance).

Industrial-Scale Considerations

For bulk synthesis, the following adjustments are recommended:

  • Cyclopropanesulfonyl Chloride : Continuous flow synthesis reduces reaction time from 6 h to 2 h.

  • Thiadiazole Coupling : Microwave-assisted heating (100°C, 30 min) improves throughput .

Chemical Reactions Analysis

Thiadiazole Ring Formation

The 1,2,4-thiadiazole core is typically synthesized via cyclization of thiosemicarbazide derivatives. For example:

  • Reaction : Thiosemicarbazide reacts with carboxylic acids in the presence of dehydrating agents like polyphosphate ester (PPE) to form 1,2,4-thiadiazoles through salt formation, dehydration, and cyclodehydration .

  • Conditions : Reactions are often conducted at moderate temperatures (e.g., <85°C) to avoid decomposition .

Piperidine Substitution

The piperidine ring substitution at position 3 may involve nucleophilic substitution or coupling reactions. For instance:

  • Reagents : Alkylating agents or coupling reagents (e.g., propylphosphonic anhydride, T3P) could facilitate attachment of the thiadiazole to the piperidine .

  • Mechanism : The thiadiazole’s nitrogen or sulfur atom may act as a leaving group, enabling substitution at the piperidine’s 3-position .

Cyclopropanesulfonamide Formation

The sulfonamide group is typically introduced via reaction with cyclopropanesulfonyl chloride:

  • Reaction : The piperidine amine reacts with cyclopropanesulfonyl chloride in the presence of a base (e.g., Cs₂CO₃) to form the sulfonamide .

  • Conditions : Room temperature, inert solvents (e.g., acetonitrile or DMF) .

Thiadiazole Cyclization

The formation of the 1,2,4-thiadiazole involves:

  • Nucleophilic Attack : The thiosemicarbazide’s nitrogen attacks the carboxylic acid’s carbonyl carbon.

  • Dehydration : Loss of water yields an intermediate.

  • Cyclization : The sulfur atom participates in ring closure, forming the aromatic thiadiazole .

Piperidine Substitution

The substitution at the piperidine’s 3-position may proceed via:

  • Electrophilic Attack : The thiadiazole’s reactive site (e.g., sulfur or nitrogen) acts as an electrophile, reacting with the piperidine’s amine group .

  • Catalytic Coupling : Reagents like T3P or phosphoryl transfer agents facilitate bond formation .

Sulfonamide Formation

The reaction with cyclopropanesulfonyl chloride involves:

  • Dehydrohalogenation : The chloride leaves as a good leaving group.

  • Nucleophilic Attack : The piperidine’s amine attacks the electrophilic sulfur of the sulfonyl chloride .

Analytical Characterization

The compound’s structure and purity are confirmed using:

Technique Key Observations
NMR Peaks corresponding to piperidine protons, thiadiazole aromatic protons, and cyclopropane’s CH₂ groups .
IR Absorption bands for sulfonamide (N-H, S=O) and thiadiazole (C=N, C-S) .
Mass Spectrometry Molecular ion peak at m/z 299.35 (calculated) and fragments corresponding to thiadiazole and sulfonamide moieties .

Potential Side Reactions and Stability

  • Byproducts : Uncontrolled cyclization or incomplete substitution may lead to oligomers or degradation products .

  • Stability : The thiadiazole’s sulfur atom may undergo oxidation or participate in nucleophilic substitutions under basic conditions .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit notable antimicrobial properties. N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanesulfonamide has been studied for its potential efficacy against a range of bacterial strains. For instance, studies have shown that derivatives of thiadiazole can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties
The compound's structural features suggest potential anticancer activity. Thiadiazole derivatives have been reported to induce apoptosis in cancer cells. Specific studies highlight that compounds similar to this compound can inhibit tumor growth in various cancer models . The mechanism often involves the modulation of cell cycle progression and the activation of apoptotic pathways.

Neuropharmacological Applications
Thiadiazole-containing compounds are being investigated for their neuroprotective effects. Preliminary studies suggest that this compound may influence neurotransmitter systems and exhibit potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

Pesticidal Properties
The application of this compound extends to agricultural chemistry as a pesticide. Its effectiveness against certain pests has been documented, making it a candidate for developing new agrochemicals . The compound's mode of action typically involves disrupting the physiological processes of target pests.

Herbicidal Activity
Research has also pointed to the herbicidal properties of thiadiazole derivatives. Compounds similar to this compound have shown promise in controlling weed species without adversely affecting crop yield . This dual functionality enhances its appeal in sustainable agriculture practices.

Materials Science

Polymer Chemistry
In materials science, this compound has potential applications in developing novel polymeric materials. Its unique chemical structure can be utilized to synthesize polymers with specific properties such as increased thermal stability and enhanced mechanical strength .

Nanotechnology Applications
The compound is also being explored for use in nanotechnology. Its ability to form complexes with metal ions opens avenues for creating nanomaterials with tailored electronic and optical properties. These materials could be used in sensors and electronic devices .

Mechanism of Action

The mechanism of action of N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis or protein function .

Comparison with Similar Compounds

Comparison with Structural Analogs

The provided evidence highlights several structurally related compounds, primarily from ChemDiv’s catalog (), which differ in heterocyclic systems, substituents, and functional groups. Below is a comparative analysis based on structural features and inferred physicochemical properties:

Key Structural Differences

Compound Name (Reference) Heterocycle Core Functional Group Substituent/Ring System
Target Compound 1,2,4-Thiadiazole Cyclopropanesulfonamide 3-Methyl group on thiadiazole
SY096041 1,2,4-Oxadiazole Tetrahydro-2H-pyran-4-carboxamide 3-Methyl group on oxadiazole
SY096042–SY096045 Varied (e.g., oxazepine) Carboxamide, benzyl, etc. Decahydropyrido-oxazepine derivatives
Heterocycle Core
  • Thiadiazole vs. Oxadiazole : The target compound’s 1,2,4-thiadiazole contains sulfur, which increases lipophilicity compared to the oxygen-containing 1,2,4-oxadiazole in SY096041. This difference may enhance membrane permeability but reduce aqueous solubility .
Functional Groups
  • Sulfonamide vs. Carboxamide : The sulfonamide group in the target compound is more acidic (pKa ~1–2) than carboxamides (pKa ~10–12), which may influence ionization state and solubility under physiological conditions. Sulfonamides are also associated with metabolic stability due to resistance to enzymatic hydrolysis .
  • Cyclopropane vs. Tetrahydro-2H-pyran: The cyclopropane’s strained ring may confer rigidity, favoring specific conformations for receptor binding.
Substituent Variations
  • Decahydropyrido-oxazepine Derivatives (SY096042–SY096045) : These compounds replace the thiadiazole-piperidine scaffold with fused oxazepine rings. The larger, saturated systems likely improve solubility but reduce passive diffusion across biological membranes compared to the target compound’s compact structure .

Theoretical Implications for Drug Development

  • Pharmacokinetics : The thiadiazole and cyclopropane in the target compound suggest favorable blood-brain barrier penetration, whereas oxadiazole and pyran-containing analogs may exhibit improved solubility for peripheral targets.
  • Synthetic Accessibility : Thiadiazole synthesis often requires harsh conditions (e.g., H2S or P2S5), making the target compound more challenging to produce than oxadiazole derivatives, which can be formed via milder cyclization reactions .

Biological Activity

N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanesulfonamide is a compound that has garnered attention for its diverse biological activities, particularly within the context of medicinal chemistry. This article provides a detailed overview of its biological activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that integrates a 1,2,4-thiadiazole moiety with piperidine and cyclopropanesulfonamide groups. The general formula is represented as:

C11H15N5O2S\text{C}_{11}\text{H}_{15}\text{N}_{5}\text{O}_{2}\text{S}

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazole show significant anticancer properties. For instance, studies have demonstrated that compounds containing the thiadiazole ring can inhibit the proliferation of various cancer cell lines. Notably, this compound has been evaluated for its effects on MCF-7 breast cancer cells and other lines.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-75.0Inhibition of STAT3
Compound BA54910.0Induction of Apoptosis
This compoundMCF-7TBDTBD

Antimicrobial Properties

Thiadiazole derivatives are known for their antimicrobial activities against bacteria and fungi. The compound has shown promising results in vitro against various pathogens.

Table 2: Antimicrobial Activity Results

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coliTBD
S. aureusTBD
C. albicansTBD

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives has been explored in several studies. These compounds often exert their effects through the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways.

Case Studies and Research Findings

  • Study on Anticancer Mechanisms : A recent study highlighted the effectiveness of thiadiazole derivatives in inducing apoptosis in cancer cells by targeting specific transcription factors such as STAT3 and inhibiting cyclin-dependent kinases (CDKs) . The study noted that compounds similar to this compound exhibited significant G2/M phase arrest in treated cells.
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of various thiadiazole derivatives against clinical isolates. The results indicated that certain modifications to the thiadiazole ring enhanced antibacterial potency .

Q & A

Basic: What synthetic strategies are employed to construct the 1,2,4-thiadiazole and piperidine moieties in this compound?

The synthesis typically involves a multi-step approach:

  • 1,2,4-Thiadiazole Formation : Cyclization of thiourea derivatives (e.g., from 3-methylthiosemicarbazide) with nitriles or carbonyl compounds under acidic or basic conditions .
  • Piperidine Functionalization : Alkylation or reductive amination of piperidin-3-amine precursors, followed by sulfonylation with cyclopropanesulfonyl chloride in the presence of a base like triethylamine .
  • Key Reagents : Thiocyanate derivatives for thiadiazole ring closure, and alkyl halides for introducing substituents on the piperidine nitrogen .

Advanced: How can reaction conditions be optimized to mitigate competing side reactions during sulfonamide coupling?

Competing reactions (e.g., over-sulfonylation or piperidine ring degradation) are minimized by:

  • Temperature Control : Maintaining 0–5°C during sulfonyl chloride addition to reduce exothermic side reactions .
  • Solvent Selection : Using polar aprotic solvents (e.g., DCM or THF) to stabilize intermediates and improve regioselectivity .
  • Stoichiometric Precision : Limiting sulfonyl chloride to 1.1 equivalents and employing scavengers (e.g., DMAP) to quench excess reagent .

Basic: What spectroscopic techniques confirm the structural integrity of the synthesized compound?

  • NMR : 1^1H and 13^13C NMR verify piperidine conformation (e.g., axial vs. equatorial sulfonamide orientation) and cyclopropane ring integrity .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, while fragmentation patterns validate the thiadiazole-piperidine linkage .
  • X-Ray Crystallography : Resolves stereochemical ambiguities, particularly for the cyclopropane sulfonamide group .

Advanced: How do stereoelectronic effects of the cyclopropane ring influence biological activity?

The cyclopropane’s strained sp3^3 hybridized carbons enhance sulfonamide group rigidity, affecting target binding:

  • Computational Studies : Density Functional Theory (DFT) models predict enhanced hydrogen-bonding capacity with enzyme active sites due to the sulfonamide’s fixed geometry .
  • Comparative Assays : Analogues with non-rigid substituents (e.g., linear alkyl sulfonamides) show reduced potency in kinase inhibition assays, highlighting the cyclopropane’s role in conformational restriction .

Basic: What in vitro assays are used to evaluate its antimicrobial potential?

  • MIC Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth, with readouts at 18–24 hours .
  • Enzyme Inhibition : Fluorometric assays targeting bacterial dihydrofolate reductase (DHFR), measuring IC50_{50} values via NADPH oxidation .

Advanced: How to resolve contradictions in reported IC50_{50}50​ values across enzymatic studies?

Discrepancies often arise from:

  • Assay Conditions : Variations in buffer pH (e.g., Tris-HCl vs. phosphate buffers) or ionic strength alter sulfonamide ionization and binding .
  • Purity Thresholds : Impurities >2% (e.g., unreacted piperidine intermediates) skew dose-response curves; HPLC purity >98% is critical for reproducible data .
  • Protein Source : Recombinant vs. native enzyme preparations may exhibit differing post-translational modifications affecting ligand affinity .

Basic: What computational tools model the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in ATP-binding pockets (e.g., kinases) .
  • MD Simulations : GROMACS simulations assess stability of sulfonamide-target complexes over 100-ns trajectories, highlighting key hydrophobic interactions with cyclopropane .

Advanced: What strategies improve solubility without compromising target affinity?

  • Prodrug Design : Phosphorylation of the sulfonamide group enhances aqueous solubility, with enzymatic cleavage restoring activity in vivo .
  • Co-Crystallization : Co-solvents like PEG 400 or cyclodextrin inclusion complexes improve bioavailability while maintaining IC50_{50} values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.